3-bromo-N-propylbenzamide

Overview

Description

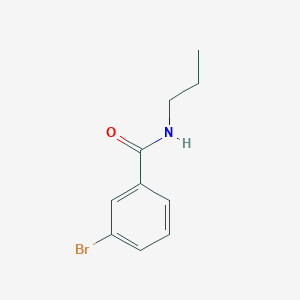

3-Bromo-N-propylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and a propyl group attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-propylbenzamide typically involves the bromination of N-propylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N-propylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form N-propylbenzamide by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the propyl group can lead to the formation of carboxylic acids or aldehydes depending on the conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of N-propyl-3-aminobenzamide or N-propyl-3-thiocyanatobenzamide.

Reduction: Formation of N-propylbenzamide.

Oxidation: Formation of 3-bromo-N-propylbenzoic acid or 3-bromo-N-propylbenzaldehyde.

Scientific Research Applications

3-Bromo-N-propylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. The propyl group provides hydrophobic interactions that can influence the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

- 3-Bromo-N-methylbenzamide

- 3-Bromo-N-ethylbenzamide

- 3-Bromo-N-butylbenzamide

Comparison: 3-Bromo-N-propylbenzamide is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties compared to its methyl, ethyl, or butyl counterparts. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other alkyl chains might not be as effective .

Biological Activity

3-Bromo-N-propylbenzamide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₈BrN

- Molecular Weight : 284.21 g/mol

The compound features a bromine atom attached to a benzamide structure with an N-propyl substituent. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in critical cellular processes:

- Ligand for 53BP1 : Research indicates that this compound acts as a ligand for the methyl-lysine binding protein 53BP1, which plays a crucial role in DNA damage response and repair mechanisms. Its ability to inhibit 53BP1 suggests potential implications for cancer research, particularly regarding chromatin regulation and tumorigenesis .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, showcasing its potential as an antimicrobial agent. For instance, it has been evaluated against Gram-positive and Gram-negative bacterial strains, demonstrating significant inhibitory activity .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings from recent studies:

| Study | Target | IC50 (µM) | Activity |

|---|---|---|---|

| Study A | 53BP1 | 12.5 | Inhibition of DNA damage response |

| Study B | E. coli | 5.0 | Antimicrobial activity |

| Study C | S. aureus | 6.2 | Antimicrobial activity |

These findings indicate that the compound exhibits promising biological activities, particularly in inhibiting specific proteins and bacterial growth.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Cancer Research : In vitro studies have shown that treatment with this compound leads to reduced viability in cancer cell lines, suggesting its potential as an anticancer agent. The compound's modulation of DNA repair pathways could enhance the efficacy of existing cancer therapies .

- Antimicrobial Applications : The compound has demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using Minimum Inhibitory Concentration (MIC) tests, revealing low MIC values indicative of potent antibacterial activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Key Biological Activity |

|---|---|---|

| 4-tert-butyl-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide | Contains piperazine; less steric hindrance | Potential CNS activity |

| N,N-Diethyl-4-bromobenzamide | Simpler structure without propyl group | Limited antibacterial properties |

| 3-Bromo-N-(2-(methylamino)ethyl)benzamide | Different amino substituent; less steric hindrance | Weaker binding affinity to targets |

The unique combination of the bromine atom and the N-propyl group in this compound enhances its binding affinity and selectivity towards biological targets compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-propylbenzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling 3-bromobenzoic acid with propylamine via activation reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt). Key parameters include:

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Temperature : Room temperature to mild heating (~40–60°C) avoids decomposition of sensitive intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis for faster kinetics .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and bromine’s deshielding effect on aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 256.0 (C₁₀H₁₁BrNO⁺) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated benzamides like this compound?

Methodological Answer: Contradictions in biological activity (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from:

- Experimental Variability : Standardize assay conditions (pH, temperature, solvent controls) .

- Structural Analogues : Compare results with derivatives (e.g., 3-chloro or 3-fluoro variants) to isolate electronic effects of bromine .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding interactions against protein targets like kinases or GPCRs .

Q. What strategies are effective for studying the material science applications of this compound in polymer synthesis?

Methodological Answer:

- Co-polymerization : Incorporate this compound as a monomer via Suzuki-Miyaura coupling to create aryl-functionalized polymers. Monitor thermal stability (TGA) and glass transition temperatures (DSC) .

- Surface Modification : Use atomic force microscopy (AFM) to analyze self-assembled monolayers on gold substrates, leveraging the bromine atom for further functionalization .

Q. How can researchers investigate the metabolic stability and toxicity profile of this compound in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated metabolism. Monitor demethylation or hydroxylation via LC-MS/MS .

- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells to evaluate cytotoxicity. Compare with structurally similar compounds to identify SAR trends .

Q. Data Analysis and Interpretation

Q. How should crystallographic data for this compound derivatives be analyzed to predict solid-state reactivity?

Methodological Answer:

- X-ray Diffraction : Resolve crystal packing using software like Olex2. Monoclinic systems (e.g., space group P2₁/c) often exhibit halogen-bonding interactions between bromine and carbonyl groups, influencing stability .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···O interactions) to predict susceptibility to hydrolysis or photodegradation .

Properties

IUPAC Name |

3-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLCNTGICCHYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389462 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35306-74-2 | |

| Record name | 3-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.